molecular formula C16H32N10O2 B12070710 4H-Imidazol-4-one, 1,1'-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro- CAS No. 98690-30-3

4H-Imidazol-4-one, 1,1'-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro-

Katalognummer: B12070710
CAS-Nummer: 98690-30-3
Molekulargewicht: 396.49 g/mol
InChI-Schlüssel: UVNLGFOAKXHMDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-Imidazol-4-one, 1,1’-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro-] is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple imidazole rings and a tetraazatetradecane backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazol-4-one, 1,1’-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro-] typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4H-Imidazol-4-one, 1,1’-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to more saturated imidazole compounds .

Wissenschaftliche Forschungsanwendungen

4H-Imidazol-4-one, 1,1’-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro-] has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4H-Imidazol-4-one, 1,1’-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4H-Imidazol-4-one, 1,1’-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro-] is unique due to its complex structure, which includes multiple imidazole rings and a tetraazatetradecane backbone.

Eigenschaften

CAS-Nummer

98690-30-3

Molekularformel

C16H32N10O2

Molekulargewicht

396.49 g/mol

IUPAC-Name

2-amino-3-[2-[2-[2-[2-[2-(2-imino-4-oxoimidazolidin-1-yl)ethylamino]ethylamino]ethylamino]ethylamino]ethyl]-4H-imidazol-5-one

InChI

InChI=1S/C16H32N10O2/c17-15-23-13(27)11-25(15)9-7-21-5-3-19-1-2-20-4-6-22-8-10-26-12-14(28)24-16(26)18/h19-22H,1-12H2,(H2,17,23,27)(H2,18,24,28)

InChI-Schlüssel

UVNLGFOAKXHMDG-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)NC(=N)N1CCNCCNCCNCCNCCN2CC(=O)N=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.